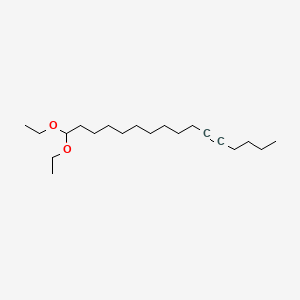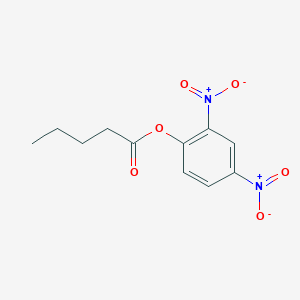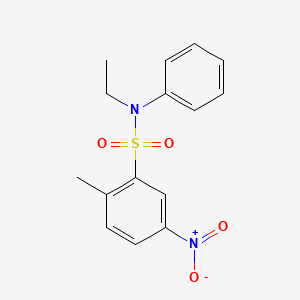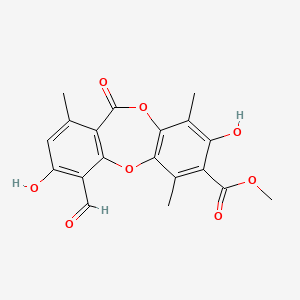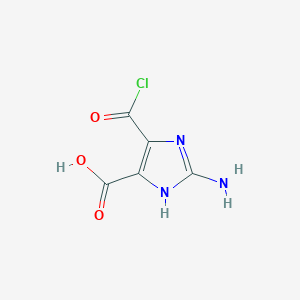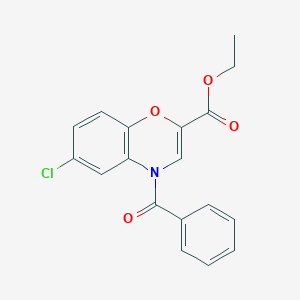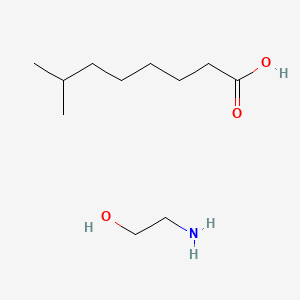
Isononanoic acid monoethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isononanoic acid monoethanolamine salt is a compound formed by the reaction of isononanoic acid and monoethanolamine. It is known for its applications in various industrial processes, particularly in the formulation of metalworking fluids, coatings, and lubricants. The compound exhibits unique properties due to the combination of the carboxylic acid group from isononanoic acid and the amine group from monoethanolamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isononanoic acid monoethanolamine salt typically involves the neutralization reaction between isononanoic acid and monoethanolamine. The reaction is carried out under controlled conditions to ensure complete neutralization and formation of the salt. The general reaction can be represented as:
Isononanoic Acid+Monoethanolamine→Isononanoic Acid Monoethanolamine Salt
Industrial Production Methods: Industrial production of isononanoic acid involves the oxidation of isononyl aldehyde using metal salts as catalysts and peroxides as oxidants . The resulting isononanoic acid is then reacted with monoethanolamine to form the desired salt. This process ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Isononanoic acid monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Isononanoic acid monoethanolamine salt finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the formulation of biocompatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Widely used in metalworking fluids, coatings, and lubricants due to its excellent emulsifying and stabilizing properties
Mechanism of Action
The mechanism of action of isononanoic acid monoethanolamine salt involves the interaction of its functional groups with target molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amine group can participate in nucleophilic reactions. These interactions contribute to the compound’s effectiveness in various applications, such as corrosion inhibition and emulsification .
Comparison with Similar Compounds
Monoethanolamine Oleate: Similar in structure but formed with oleic acid instead of isononanoic acid.
Diethanolamine and Triethanolamine Salts: These compounds have additional ethanolamine groups, leading to different chemical properties and applications.
Uniqueness: Isononanoic acid monoethanolamine salt is unique due to its specific combination of isononanoic acid and monoethanolamine, which imparts distinct properties such as lower volatility and better emulsifying capabilities compared to other ethanolamine salts .
Properties
CAS No. |
67801-50-7 |
|---|---|
Molecular Formula |
C11H25NO3 |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-aminoethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-8(2)6-4-3-5-7-9(10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,10,11);4H,1-3H2 |
InChI Key |
BHOXNOVBYRWXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)O.C(CO)N |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)

![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)


